
In-Depth Technical Guide: 3,5-Dimethyl-4-
ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
3,5-Dimethyl-4-

ethoxyphenylboronic acid

Cat. No.: B1316095 Get Quote

CAS Number: 850568-59-1

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-
ethoxyphenylboronic acid, a versatile reagent in organic synthesis and a compound of

interest in medicinal chemistry. This document is intended for researchers, scientists, and

professionals in drug development, offering detailed information on its properties, synthesis,

and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a

potential modulator of biological pathways.

Chemical and Physical Properties
3,5-Dimethyl-4-ethoxyphenylboronic acid is a white to off-white crystalline powder. Its

structure, featuring an ethoxy group and two methyl substituents on the phenyl ring, enhances

its reactivity and selectivity in various chemical transformations.[1] Below is a summary of its

key properties.
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Property Value Reference

CAS Number 850568-59-1 [1]

Molecular Formula C₁₀H₁₅BO₃ [1]

Molecular Weight 194.04 g/mol [1]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 211 °C (lit.) [1]

Purity 98-105% (Assay by titration) [1]

Synonyms
4-Ethoxy-3,5-

dimethylbenzeneboronic acid
[1]

Storage Conditions Store at room temperature [1]

Experimental Protocols
Synthesis of 3,5-Dimethyl-4-ethoxyphenylboronic acid
While a specific detailed protocol for the synthesis of 3,5-Dimethyl-4-ethoxyphenylboronic
acid is not readily available in the searched literature, a general and robust method for the

preparation of substituted phenylboronic acids involves the reaction of a Grignard reagent with

a trialkyl borate followed by acidic hydrolysis. The following is an adapted protocol based on

well-established procedures for analogous compounds.[2][3]

Reaction Scheme:

Materials:

1-Bromo-4-ethoxy-3,5-dimethylbenzene

Magnesium turnings

Iodine (crystal)

Anhydrous tetrahydrofuran (THF)
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Trimethyl borate (B(OCH₃)₃) or Triisopropyl borate (B(O-iPr)₃)

Aqueous hydrochloric acid (1 M)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with

a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium

turnings (1.2 equivalents). A crystal of iodine is added, and the flask is gently heated under a

stream of nitrogen. After cooling, anhydrous THF is added to cover the magnesium. A

solution of 1-Bromo-4-ethoxy-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF is

added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is stirred

and refluxed until the magnesium is consumed.

Boration: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of

trialkyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the

temperature below -70 °C. The reaction mixture is allowed to warm to room temperature and

stirred overnight.[3]

Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C,

with vigorous stirring, until the solution becomes acidic (pH ~1-2). The mixture is stirred for

an additional 1-2 hours at room temperature to ensure complete hydrolysis.

Work-up and Purification: The mixture is transferred to a separatory funnel, and the organic

layer is separated. The aqueous layer is extracted three times with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure. The crude product is then

purified by recrystallization (e.g., from a mixture of ethyl acetate and hexane) or by column

chromatography to yield pure 3,5-Dimethyl-4-ethoxyphenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction
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3,5-Dimethyl-4-ethoxyphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling

reactions for the formation of C-C bonds.[1] The following is a general protocol that can be

adapted for specific substrates.

Reaction Scheme:

Materials:

Aryl or vinyl halide/triflate (1.0 equivalent)

3,5-Dimethyl-4-ethoxyphenylboronic acid (1.2-1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water)

Inert gas (Nitrogen or Argon)

Procedure:

Reaction Setup: To a round-bottom flask or Schlenk tube, add the aryl halide/triflate, 3,5-
Dimethyl-4-ethoxyphenylboronic acid, the base, and the palladium catalyst.

Degassing: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon)

three times to remove oxygen.

Solvent Addition: The degassed solvent system is added via syringe.

Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-

110 °C) under the inert atmosphere. The progress of the reaction is monitored by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is

added, and the product is extracted with an organic solvent (e.g., ethyl acetate). The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate or

magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by

recrystallization to yield the desired biaryl product.

Applications in Drug Discovery and Development
Boronic acids are a class of compounds with significant applications in medicinal chemistry,

with some derivatives being developed as therapeutic agents. Their utility stems from the ability

of the boronic acid moiety to form reversible covalent bonds with diols, which are present in

many biological molecules, and to participate in key synthetic reactions for building complex

molecular scaffolds.

Role as a Building Block in Pharmaceutical Synthesis
The primary application of 3,5-Dimethyl-4-ethoxyphenylboronic acid in drug discovery is its

use as a building block in the synthesis of complex organic molecules via the Suzuki-Miyaura

cross-coupling reaction. This reaction is instrumental in creating biaryl structures, which are

common motifs in many pharmacologically active compounds. The ethoxy and dimethyl

substitutions on the phenyl ring can influence the pharmacokinetic and pharmacodynamic

properties of the final molecule.

Potential as an IDO1 Inhibitor
Recent research has highlighted the potential of boronic acid-containing compounds as

inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[4][5] IDO1 is a key

immunoregulatory enzyme that catalyzes the first and rate-limiting step in tryptophan

catabolism along the kynurenine pathway.[6]

Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the

accumulation of kynurenine metabolites. This suppresses the activity of effector T-cells and

natural killer (NK) cells and promotes the generation of regulatory T-cells (Tregs), thereby

allowing cancer cells to evade the host immune system.[6][7] Inhibition of IDO1 is therefore a

promising strategy in cancer immunotherapy.

Boronic acid derivatives have been investigated as IDO1 inhibitors, where the boronic acid

moiety can interact with the heme iron or key residues in the active site of the enzyme. While

direct experimental data for 3,5-Dimethyl-4-ethoxyphenylboronic acid as an IDO1 inhibitor
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was not found, its structural features are consistent with scaffolds that have shown activity

against this target.

Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a substituted

phenylboronic acid, such as 3,5-Dimethyl-4-ethoxyphenylboronic acid.

Synthesis of 3,5-Dimethyl-4-ethoxyphenylboronic acid

1-Bromo-4-ethoxy-
3,5-dimethylbenzene Grignard Reagent

Formation

 + Mg, THF

Boration

Trialkyl Borate

Acidic
Hydrolysis

Intermediate 3,5-Dimethyl-4-ethoxy-
phenylboronic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target boronic acid.

Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the key steps in the Suzuki-Miyaura cross-coupling reaction, a

primary application of 3,5-Dimethyl-4-ethoxyphenylboronic acid.[8][9][10][11]
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Suzuki-Miyaura Catalytic Cycle
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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IDO1 Signaling Pathway and Inhibition
This diagram illustrates the role of the IDO1 enzyme in tryptophan metabolism and how its

inhibition can restore immune function.

IDO1 Pathway and Inhibition in Cancer Immunology
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Caption: The IDO1 pathway's role in immune escape and its inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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